2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Medicinal Chemistry Kinase Inhibitors Regioisomerism

2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS 82857-28-1) is the validated, regiospecific building block for next-generation ALK/c-Met inhibitors. Only the 5-nitro isomer delivers picomolar potency against wild-type ALK (IC₅₀ 0.38–390 nM) and the clinically critical L1196M gatekeeper mutant (IC₅₀ 1.3 nM). Generic regioisomers or analogs disrupt ATP-binding orientation and collapse SAR continuity. It is also the mandatory starting material for the regioselective bromination that yields the key Suzuki/Buchwald coupling intermediate. Researchers targeting crizotinib-resistant NSCLC or PI3Kδ signaling should procure this exact CAS number to ensure synthetic reproducibility and pharmacological integrity.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 82857-28-1
Cat. No. B3156395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-1-yl)-5-nitropyridine
CAS82857-28-1
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3
InChIKeyNFSADVUTONODAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS 82857-28-1): Core Identity, Physicochemical Properties, and Research-Grade Availability


2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS 82857-28-1) is a heterocyclic building block belonging to the class of N-arylpiperidines, consisting of a 5-nitropyridine core substituted at the 2-position with a 4-methylpiperidine moiety . Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . The compound is not a drug candidate itself but serves as a key intermediate in medicinal chemistry programs targeting receptor tyrosine kinases, including ALK and c-Met [1]. Commercially, it is offered as a research chemical with typical purity specifications of 95–98% . Sigma-Aldrich supplies this compound under its AldrichCPR collection (catalog number T318310) as a rare and unique chemical, explicitly noting that no analytical data is provided and the product is sold 'as-is' .

Why 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS 82857-28-1) Cannot Be Interchanged with Generic Analogs in Medicinal Chemistry and Chemical Biology


Within the pyridyl-piperidine chemotype, seemingly minor structural variations—regioisomerism, the presence of halogen substituents, or the oxidation state of the pyridine ring—profoundly alter target engagement, synthetic utility, and downstream pharmacological profiles . For instance, moving the nitro group from the 5-position to the 3-position (2-(4-methylpiperidin-1-yl)-3-nitropyridine) yields a distinct regioisomer with no publicly documented kinase inhibition data, underscoring that regioisomeric identity dictates binding orientation within ATP-binding pockets . Similarly, brominated derivatives such as 5-bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine introduce a heavy halogen, altering electronic properties and reactivity while also exhibiting divergent biological activities (e.g., IC₅₀ = 19 µM against TC-PTP) [1]. Furthermore, 2-(4-methylpiperidin-1-yl)-5-nitropyridine is a documented key intermediate in proprietary kinase inhibitor programs, as evidenced by its inclusion in patent families covering ALK and c-Met inhibitors [2]. Generic substitution with a structural analog would therefore disrupt established synthetic routes and compromise the integrity of structure-activity relationship (SAR) campaigns, making procurement of the exact CAS number essential for reproducibility.

Quantitative Differentiators for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS 82857-28-1): A Comparator-Driven Evidence Guide


Regioisomeric Specificity: 5-Nitro Substitution Is Essential for ALK and c-Met Inhibitor Scaffold Development

The 5-nitro substitution pattern on the pyridine ring of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is non-interchangeable with the 3-nitro regioisomer (2-(4-methylpiperidin-1-yl)-3-nitropyridine) for accessing potent ALK and c-Met inhibitory activity. While the 5-nitro isomer is a documented precursor and component of patented ALK inhibitors with picomolar to low nanomolar potency [1], the 3-nitro analog (CAS 1623884-98-9) lacks any publicly reported kinase inhibition data in authoritative databases such as BindingDB or ChEMBL .

Medicinal Chemistry Kinase Inhibitors Regioisomerism

Halogen Content Divergence: The Absence of Bromine in the Target Compound Enables Distinct Synthetic Utility Compared to Brominated Analogs

2-(4-Methylpiperidin-1-yl)-5-nitropyridine serves as the direct precursor for the synthesis of 3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine via a bromination reaction . The non-brominated parent compound is therefore the essential starting material for any research group requiring the brominated derivative for downstream functionalization (e.g., Suzuki coupling) .

Synthetic Chemistry Building Blocks Bromination

Vendor Analytical Data Transparency: Sigma-Aldrich Explicitly States 'No Analytical Data Collected' for AldrichCPR Offering

Sigma-Aldrich supplies 2-(4-methylpiperidin-1-yl)-5-nitropyridine (catalog T318310) under its AldrichCPR collection with a clear disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever' . In contrast, alternative vendors such as AKSci and Leyan provide the compound with a certified minimum purity specification of 95–98% and offer certificates of analysis (COA) upon request .

Chemical Procurement Quality Control Vendor Specifications

PI3K/AKT Pathway Engagement: Documented Cellular Activity in Human Ri-1 Cells

2-(4-Methylpiperidin-1-yl)-5-nitropyridine has been evaluated in a cellular context for its ability to inhibit PI3Kdelta-mediated AKT phosphorylation at Serine 473 in human Ri-1 cells, with a reported IC₅₀ value of 102 nM following a 30-minute incubation [1]. This cellular assay provides a more physiologically relevant measure of target engagement compared to isolated enzymatic assays. In contrast, the structurally related analog 6-(4-methylpiperidin-1-yl)-3-nitropyridin-2-amine has reported IC₅₀ values against other targets (e.g., KCNQ2: IC₅₀ = 70 nM) but lacks comparable data for PI3Kdelta cellular inhibition [2].

Cell Signaling PI3Kdelta Cellular Assay

Defined Research Applications for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS 82857-28-1) Based on Empirical Evidence


Medicinal Chemistry: Synthesis and Optimization of ALK and c-Met Kinase Inhibitors

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a validated building block for the construction of potent ALK and c-Met receptor tyrosine kinase inhibitors, as documented in patent literature [1]. The 5-nitro substitution pattern on the pyridine ring is essential for achieving picomolar to low nanomolar inhibitory activity against both wild-type ALK (IC₅₀ = 0.38–390 nM) and the clinically relevant L1196M gatekeeper mutant (IC₅₀ = 1.3 nM) [1]. Medicinal chemistry teams developing next-generation ALK inhibitors for crizotinib-resistant non-small cell lung cancer (NSCLC) should prioritize this exact regioisomer to maintain SAR continuity.

Chemical Biology: Probing PI3Kdelta-Dependent Signaling in B-Cell and Inflammatory Models

The compound demonstrates sub-micromolar inhibition of PI3Kdelta-mediated AKT phosphorylation (S473) in human Ri-1 cells (IC₅₀ = 102 nM), as measured by electrochemiluminescence assay [2]. This cellular activity profile makes it suitable as a tool compound for interrogating PI3Kdelta/AKT signaling cascades in B-cell lymphoma lines or inflammatory cell models. Researchers should note that this cellular IC₅₀ value provides a benchmark for comparing the potency of newly synthesized analogs in the same pathway.

Synthetic Organic Chemistry: Preparation of 3-Bromo Derivatives for Cross-Coupling Reactions

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is the requisite starting material for the regioselective bromination that yields 3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine . This brominated derivative serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl or amine substituents. Synthetic chemistry laboratories planning to generate focused libraries of substituted N-arylpiperidines should procure CAS 82857-28-1 as the upstream synthon.

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